3-(Aminooxy)-1-propanethiol Hydrochloride (3-APTH) is a valuable tool in scientific research, particularly in the field of biochemistry. It serves as a heterobifunctional linker, meaning it possesses two functional groups that can react with different types of molecules. This property makes it useful for conjugating carbohydrates to proteins, a technique frequently employed to study protein-carbohydrate interactions and develop novel therapeutics.
The aminooxy group of 3-APTH can selectively react with aldehyde or ketone groups on carbohydrates, forming a stable oxime linkage. [] On the other hand, the thiol group can be used to attach the linker to sulfhydryl groups on cysteine residues in proteins through various conjugation methods, such as reductive amination or Michael addition. This enables the creation of carbohydrate-protein conjugates with well-defined structures, essential for various research applications.
-APTH offers several advantages over other linkers used for carbohydrate-protein conjugation:
-APTH finds application in various areas of glycoscience research, including:
3-(Aminooxy)-1-propanethiol Hydrochloride is a chemical compound characterized by the presence of both aminooxy and thiol functional groups, which endow it with unique reactivity and versatility in various chemical applications. Its molecular formula is , and it has a molecular weight of approximately 143.64 g/mol. The compound is typically encountered as a white to off-white solid and is hygroscopic in nature, requiring careful storage conditions, generally at -20°C under an inert atmosphere to maintain stability .
These reactions enable the synthesis of various derivatives and complex molecules.
In biological contexts, 3-(Aminooxy)-1-propanethiol Hydrochloride is utilized for its ability to modify biomolecules. It forms stable oxime bonds with carbonyl-containing biomolecules such as proteins and nucleic acids, making it a valuable tool in bioconjugation and labeling studies. This compound has been explored for its potential in drug development and as an enzyme inhibitor due to its reactivity with specific biological targets .
The synthesis of 3-(Aminooxy)-1-propanethiol Hydrochloride typically involves the reaction of 3-chloropropanethiol with hydroxylamine hydrochloride. This reaction is conducted in an aqueous medium under reflux conditions to promote the nucleophilic substitution mechanism. After the reaction, the product can be purified through crystallization or other suitable methods to achieve high purity levels . For industrial-scale production, processes are optimized for yield and purity, often employing continuous flow reactors.
This compound has diverse applications across several fields:
Research on interaction studies involving 3-(Aminooxy)-1-propanethiol Hydrochloride often focuses on its reactivity with various biomolecules. The formation of stable oxime bonds allows for targeted modifications that can enhance the properties of therapeutic agents or facilitate the study of protein interactions. These studies help elucidate the compound's potential role in drug delivery systems and molecular imaging techniques .
Several compounds exhibit structural or functional similarities to 3-(Aminooxy)-1-propanethiol Hydrochloride:
The uniqueness of 3-(Aminooxy)-1-propanethiol Hydrochloride lies in its dual functionality; both aminooxy and thiol groups provide distinct pathways for
3-(Aminooxy)-1-propanethiol Hydrochloride is an organic compound characterized by the presence of both aminooxy and thiol functional groups, which endow it with unique reactivity and versatility in various chemical applications [1] [2]. The compound has a molecular formula of C₃H₁₀ClNOS with a molecular weight of 143.64 g/mol [1] [3]. This chemical structure consists of a three-carbon chain with an aminooxy group (-ONH₂) at one end and a thiol group (-SH) at the other, forming a hydrochloride salt [5].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is systematically named as O-(3-sulfanylpropyl)hydroxylamine hydrochloride [2] [6]. Alternative IUPAC names include 3-(aminooxy)propane-1-thiol hydrochloride, which more directly describes the functional group arrangement along the propane backbone [5] [8].
The compound is also known by several synonyms in scientific literature and commercial catalogs, including:
The structural identifiers for this compound include:
The molecular structure features a linear arrangement of atoms with specific bond angles and lengths that contribute to its chemical behavior and reactivity patterns [2] [5].
The compound typically exists as a white to off-white crystalline solid at room temperature [5] [10]. The crystal structure is influenced by the presence of the hydrochloride salt, which forms through the protonation of the aminooxy group, creating an ionic bond between the positively charged nitrogen and the chloride counterion [10] [13].
From a stereochemical perspective, 3-(Aminooxy)-1-propanethiol Hydrochloride does not possess any stereogenic centers, as none of the carbon atoms in the propane chain are attached to four different substituents [13] [15]. Consequently, the compound does not exhibit optical activity or exist as enantiomers [13] [15].
The molecular geometry is primarily determined by the sp³ hybridization of the carbon atoms in the propane chain, resulting in tetrahedral arrangements with bond angles of approximately 109.5 degrees [10] [15]. The aminooxy group (-ONH₂) features a nitrogen atom with a pyramidal geometry due to its sp³ hybridization and lone pair of electrons [13] [15].
The crystal packing of this compound is likely influenced by several intermolecular forces:
These intermolecular interactions contribute to the overall crystal lattice stability and influence physical properties such as melting point and solubility [10] [13].
The thermal behavior of 3-(Aminooxy)-1-propanethiol Hydrochloride is an important aspect of its physicochemical profile, particularly for applications requiring thermal processing or long-term storage at various temperatures [5] [16].
The melting point of 3-(Aminooxy)-1-propanethiol Hydrochloride has been reported to be in the range of 112-115°C [5] [17]. This relatively high melting point for a compound of its molecular weight suggests significant intermolecular forces in the crystal lattice, likely due to the ionic interactions between the protonated aminooxy group and the chloride counterion, as well as hydrogen bonding networks [5] [16].
Thermal stability studies indicate that the compound remains stable at room temperature but may undergo degradation when exposed to elevated temperatures for extended periods [16] [19]. The thermal decomposition pathway likely involves:
The thermal stability of 3-(Aminooxy)-1-propanethiol Hydrochloride is influenced by several factors:
For applications requiring thermal processing, it is advisable to maintain temperatures below 100°C to prevent significant degradation of the compound [16] [19].
The solubility characteristics of 3-(Aminooxy)-1-propanethiol Hydrochloride are critical for its application in various chemical processes and formulations [5] [21]. As a hydrochloride salt containing both polar functional groups (aminooxy and thiol) and a short hydrocarbon chain, this compound exhibits distinctive solubility behavior across different solvent systems [5] [23].
In polar protic solvents, 3-(Aminooxy)-1-propanethiol Hydrochloride demonstrates moderate to high solubility due to its ionic nature and capacity to form hydrogen bonds [5] [21]. The compound is slightly soluble in water, with solubility increasing at elevated temperatures [5] [23]. This water solubility is attributed to the ionic character of the hydrochloride salt and the hydrophilic aminooxy group, which can form hydrogen bonds with water molecules [21] [23].
The solubility profile in common polar solvents is summarized in the following table:
| Solvent | Solubility | Temperature Dependence | Notes |
|---|---|---|---|
| Water | Slightly soluble | Increases with temperature | Dissolution may be accompanied by partial hydrolysis [5] [21] |
| Methanol | Slightly soluble | Moderate increase with temperature | Forms hydrogen bonds with solvent [5] [23] |
| Ethanol | Sparingly soluble | Increases with temperature | Less soluble than in methanol [21] [23] |
| Dimethyl sulfoxide (DMSO) | Sparingly soluble | Requires heating for complete dissolution | Commonly used for preparing stock solutions [5] [21] |
| Tetrahydrofuran (THF) | Slightly soluble | Requires heating | Limited solubility at room temperature [5] [23] |
In contrast, 3-(Aminooxy)-1-propanethiol Hydrochloride exhibits poor solubility in nonpolar solvents such as hexane, toluene, and diethyl ether [21] [23]. This limited solubility in nonpolar media is expected due to the compound's ionic character and inability to form favorable interactions with nonpolar solvent molecules [21] [23].
The pH of the solution significantly affects the solubility of this compound, with increased solubility observed in acidic conditions that maintain the protonated state of the aminooxy group [21] [23]. In basic conditions, deprotonation may occur, potentially altering solubility characteristics and chemical reactivity [21] [23].
For applications requiring higher concentrations, solvent mixtures such as water/methanol or water/DMSO may provide improved solubility while maintaining compatibility with the compound's chemical properties [21] [23].
The development of 3-(Aminooxy)-1-propanethiol Hydrochloride as a heterobifunctional linker requires specialized synthetic approaches that preserve both functional groups during formation and subsequent handling [13] [14]. These strategies are particularly important for applications in bioconjugation and molecular linking where dual reactivity is essential.
Protecting Group Strategies:
Advanced synthetic routes employ protecting group chemistry to prevent unwanted cross-reactivity between the aminooxy and thiol functionalities [15] [16]. The aminooxy group can be protected using phthalimide derivatives, which are subsequently removed through hydrazinolysis [15] [16]. This approach allows for selective modification of the thiol group while maintaining aminooxy integrity.
The synthesis of heterobifunctional linkers often incorporates Mitsunobu reactions for the formation of nitrogen-oxygen bonds [15]. The Mitsunobu protocol enables the coupling of N-hydroxyphthalimide derivatives with appropriate alcohol precursors, followed by hydrazinolysis to reveal the free aminooxy functionality [15]. This method provides excellent yields (61-100% for individual steps) and maintains high product purity [15].
Polyethylene Glycol Spacer Integration:
Modern heterobifunctional linker design incorporates polyethylene glycol spacers to improve solubility and reduce steric hindrance [17]. Thiol-PEG-Aminooxy constructs demonstrate enhanced biocompatibility and reduced aggregation compared to direct thiol-aminooxy linkages [17]. These spacered linkers show improved performance in protein conjugation applications, with reduced non-specific binding and enhanced stability [17].
The fabrication of PEG-containing heterobifunctional linkers requires careful control of reaction conditions to prevent PEG degradation. Temperatures are typically maintained below 60°C, and reactions are conducted under inert atmospheres to prevent oxidation of both the thiol and PEG components [17].
Stability and Storage Considerations:
Heterobifunctional linkers containing both aminooxy and thiol groups require specialized storage conditions to maintain stability [18]. The compounds are typically stored at -20°C under inert atmosphere conditions to prevent oxidation of the thiol group and hydrolysis of the aminooxy functionality [18]. Hygroscopic nature of the hydrochloride salt necessitates moisture-free storage environments [18].
The implementation of continuous flow chemistry for 3-(Aminooxy)-1-propanethiol Hydrochloride synthesis offers significant advantages in terms of reaction control, safety, and scalability [19] [20]. Flow chemistry enables precise temperature and residence time control, which is particularly important for reactions involving thermally sensitive hydroxylamine derivatives.
Flow Reactor Design Principles:
Continuous flow reactors for aminooxy compound synthesis typically employ microfluidic or mesofluidic designs with volumes ranging from 0.1 to 500 mL depending on production requirements [19] [21]. The high surface-to-volume ratio in these reactors provides excellent heat transfer characteristics, enabling precise temperature control within ±1-5°C [19] [21].
Residence time optimization is critical for maximizing conversion while minimizing side reactions. Studies on similar thiol-containing compounds demonstrate optimal residence times of 5-60 minutes, depending on reaction temperature and concentration [19] [22]. The telescoped flow approach allows for multi-step synthesis with integrated purification, reducing overall processing time and improving product quality [19].
Pressure and Temperature Control:
Flow reactors operating at pressures of 10-30 bar enable reactions to be conducted above atmospheric boiling points of solvents while maintaining liquid phase conditions [21] [23]. This capability is particularly valuable for hydroxylamine chemistry, where elevated temperatures can accelerate reaction rates but require careful pressure control to prevent unwanted gas phase reactions [23].
Temperature gradients within flow reactors can be precisely controlled using segmented heating zones, allowing for step-wise optimization of reaction conditions [20] [21]. Initial mixing zones can operate at lower temperatures (25-40°C) to ensure homogeneous mixing, followed by reaction zones at elevated temperatures (60-130°C) for optimal conversion [20] [21].
Mass Transfer Enhancement:
The excellent mass transfer characteristics of flow reactors significantly improve reaction efficiency compared to batch processes [20]. Enhanced mixing reduces local concentration gradients that can lead to side reactions or incomplete conversion [20]. The continuous nature of flow processing also eliminates batch-to-batch variability, providing consistent product quality [20].
Throughput optimization in continuous flow systems can achieve production rates of 10-1000 g/h depending on reactor scale and operating conditions [19] [21]. The ability to operate continuously for extended periods (>240 hours demonstrated) provides excellent process economics for industrial applications [20].
The purification of 3-(Aminooxy)-1-propanethiol Hydrochloride requires specialized techniques that address the unique properties of aminooxy-thiol compounds, including hygroscopicity, thermal sensitivity, and potential for oxidation [12].
Crystallization Methodologies:
Traditional crystallization approaches employ methanol as the primary solvent, achieving yields of 75-95% with purities of 95-98% . The crystallization process typically involves dissolution of the crude product in warm methanol followed by controlled cooling to induce crystal formation [11]. Temperature control during crystallization is critical, with optimal results achieved at 0-25°C to prevent thermal decomposition [11].
Alternative crystallization solvents include ethanol and isopropanol-water mixtures, which can provide improved crystal morphology and enhanced filterability [24] [25]. The choice of crystallization solvent affects both yield and crystal habit, with alcoholic solvents generally providing better results than purely aqueous systems [12] [24].
Hydrochloride Salt Formation:
The formation of stable hydrochloride salts represents a critical purification step that enhances product stability and crystallinity [26] [12]. HCl gas sparging techniques achieve exceptional purities (98-99.5%) with yields of 80-98% [11] [12]. The sparging process involves bubbling anhydrous HCl gas through an organic solution of the free base, typically in ether or dichloromethane [11].
Controlled HCl addition using standardized solutions in organic solvents provides more precise stoichiometry control compared to gas sparging [11]. The use of 2M HCl in ether solutions enables dropwise addition with real-time monitoring of salt formation [27]. This approach minimizes the formation of hygroscopic oil phases that can complicate product isolation [11].
Advanced Purification Techniques:
Column chromatography serves as an effective purification method for aminooxy compounds, though yields are typically lower (60-90%) due to product adsorption on silica gel [28]. The use of modified silica supports or alternative stationary phases can improve recovery while maintaining selectivity [28].
Slurry washing techniques involve suspending crystalline product in saturated solutions of the pure compound, allowing surface-bound impurities to dissolve while maintaining crystal integrity [28]. This approach achieves purities of 92-96% with yields of 70-85% and is particularly effective for removing structurally related impurities [28].
Quality Control and Analytical Methods:
Product purity assessment employs multiple analytical techniques including High Performance Liquid Chromatography achieving >98% purity determinations [29]. Nuclear Magnetic Resonance spectroscopy provides structural confirmation with chemical shift analysis demonstrating successful salt formation through downfield shifts of protons adjacent to the protonated nitrogen center [27].
Mass spectrometry enables molecular weight confirmation and impurity identification, with electrospray ionization providing [M+H]+ ions for product identification [29]. Thermal analysis using Differential Scanning Calorimetry determines melting points (112-115°C) and thermal stability characteristics essential for storage and handling protocols [18].
Industrial Scale Considerations:
Scale-up purification strategies must address heat removal during crystallization and salt formation processes. The exothermic nature of HCl addition requires efficient cooling systems to maintain temperature control [30] [26]. Industrial crystallizers employ controlled cooling rates (typically 0.5-2°C/min) to ensure optimal crystal size distribution and purity [30].